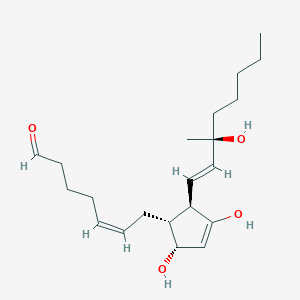

(15S)-15-Methyl-pgf2-alpha 1,9-lactone

Description

Historical Context of Prostaglandin (B15479496) Research and Synthetic Analogs

The discovery of prostaglandins (B1171923) dates back to the 1930s, but it was the elucidation of their structures in the 1960s that opened the door to extensive research into their biological functions and therapeutic potential. Prostaglandin F2-alpha (PGF2α) was identified as a potent stimulator of smooth muscle contraction. The pursuit of more stable and potent analogs led to the synthesis of numerous derivatives, including (15S)-15-Methyl-PGF2-alpha, also known as Carboprost (B24374). medchemexpress.com This modification, the addition of a methyl group at the C-15 position, protects the compound from rapid metabolic inactivation, thereby prolonging its biological activity. diva-portal.org

Significance of Structural Modifications in Prostanoid Biological Activity

The biological activity of prostanoids is intricately linked to their chemical structure. Minor modifications to the prostaglandin scaffold can dramatically alter their receptor binding affinity, potency, and metabolic stability. Key areas of modification include the cyclopentane (B165970) ring, the two side chains, and the functional groups at various positions. The introduction of a methyl group at C-15, as seen in (15S)-15-Methyl-PGF2-alpha, is a prime example of a strategic modification to enhance a compound's therapeutic profile.

Another significant structural modification is the formation of lactones. Lactones are cyclic esters, and in the context of prostaglandins, they are formed by the intramolecular esterification of the carboxylic acid at C-1 with one of the hydroxyl groups on the prostaglandin scaffold. These lactone derivatives have been investigated as potential prodrugs, which may offer advantages in terms of stability and bioavailability. nih.gov

Overview of (15S)-15-Methyl-PGF2-alpha 1,9-Lactone within Prostanoid Chemistry

This compound is a derivative of the synthetic prostaglandin analog Carboprost. It is characterized by the formation of a lactone ring between the carboxylic acid at the C-1 position and the hydroxyl group at the C-9 position of the (15S)-15-Methyl-PGF2-alpha structure. This structural modification results in a more lipophilic molecule compared to its parent compound. The synthesis and biological activity of prostaglandin lactones, including those derived from 15-methylated prostaglandins, have been a subject of scientific inquiry aimed at developing novel therapeutic agents. nih.gov

Structure

3D Structure

Properties

CAS No. |

62411-21-6 |

|---|---|

Molecular Formula |

C21H34O4 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal |

InChI |

InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1 |

InChI Key |

MSFNHUJDWUSYTE-GDTBAKMVSA-N |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O |

Canonical SMILES |

CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Biological Activity of 15s 15 Methyl Pgf2 Alpha 1,9 Lactone

Receptor Binding and Activation Profiles

The interaction of prostaglandin (B15479496) analogues with their cognate receptors is the primary determinant of their biological effects. The specificity and affinity of this binding are crucial for initiating the cellular responses associated with these signaling molecules.

(15S)-15-Methyl-PGF2-alpha, the parent compound of the 1,9-lactone, is a potent agonist of the prostaglandin F2-alpha receptor, also known as the FP receptor. wikipedia.org This receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Activation of the FP receptor by its agonists, such as (15S)-15-Methyl-PGF2-alpha, typically leads to the activation of the Gq/11 family of G proteins. This, in turn, stimulates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium concentrations and the activation of protein kinase C. These signaling events are central to the physiological effects of FP receptor activation, particularly smooth muscle contraction.

The formation of a 1,9-lactone involves the esterification of the C-1 carboxyl group with the C-9 hydroxyl group. This significant structural modification would be expected to alter the binding affinity and efficacy of the molecule at the FP receptor. Research on the related compound, Prostaglandin F2-alpha 1,9-lactone, indicates that it exhibits significantly reduced biological activity compared to the parent PGF2-alpha. caymanchem.comlabscoop.comscbt.com This suggests that the free carboxyl group is important for optimal interaction with the FP receptor. Therefore, it is highly probable that (15S)-15-Methyl-PGF2-alpha 1,9-lactone would also display a markedly lower affinity and/or efficacy at the FP receptor compared to its non-lactonized parent compound.

| Compound | Primary Receptor Target | Receptor Type | Known/Inferred Activity |

|---|---|---|---|

| (15S)-15-Methyl-PGF2-alpha (Carboprost) | Prostaglandin FP Receptor | G-protein Coupled Receptor (GPCR) | Potent Agonist |

| Prostaglandin F2-alpha (PGF2α) | Prostaglandin FP Receptor | G-protein Coupled Receptor (GPCR) | Agonist |

| Prostaglandin F2-alpha 1,9-lactone | Prostaglandin FP Receptor | G-protein Coupled Receptor (GPCR) | Significantly reduced activity compared to PGF2α |

| This compound | Prostaglandin FP Receptor | G-protein Coupled Receptor (GPCR) | Likely significantly reduced activity (inferred) |

The biological activity of prostaglandins (B1171923) is highly dependent on their stereochemistry. The specific spatial arrangement of the hydroxyl groups and the side chains of the prostanoic acid skeleton is critical for high-affinity binding to their receptors. The "(15S)" configuration in (15S)-15-Methyl-PGF2-alpha is a key determinant of its potent activity at the FP receptor. This stereoisomer is significantly more active than its (15R) counterpart. This highlights the precise molecular recognition that occurs between the prostaglandin and its receptor binding pocket.

Several structural features of (15S)-15-Methyl-PGF2-alpha contribute to its potent agonism and selectivity for the FP receptor. The presence of the methyl group at the C-15 position protects the C-15 hydroxyl group from metabolic oxidation by 15-hydroxyprostaglandin dehydrogenase. This metabolic stability leads to a longer duration of action compared to the natural PGF2-alpha. caymanchem.com

Cellular and Subcellular Effects

The activation of FP receptors by (15S)-15-Methyl-PGF2-alpha initiates a cascade of cellular events that manifest as physiological responses, primarily related to smooth muscle.

(15S)-15-Methyl-PGF2-alpha is a potent stimulator of smooth muscle contraction, particularly in the myometrium. drugs.commedchemexpress.com This effect is a direct consequence of FP receptor activation and the subsequent increase in intracellular calcium levels in smooth muscle cells. The sustained elevation of calcium promotes the interaction of actin and myosin, leading to muscle contraction. This is the basis for its clinical use in obstetrics. wikipedia.org

Given the likely reduced affinity of this compound for the FP receptor, it is anticipated that its ability to induce smooth muscle contraction would be substantially attenuated. The reduced capacity to trigger the initial receptor-mediated signaling cascade would result in a diminished contractile response.

In addition to its effects on uterine smooth muscle, (15S)-15-Methyl-PGF2-alpha can also influence the contractility of vascular smooth muscle, leading to changes in vascular tone. drugs.com This can result in vasoconstriction and an increase in blood pressure. These effects are also mediated through FP receptors located on vascular smooth muscle cells.

Consistent with the theme of reduced activity upon lactonization, studies on Prostaglandin F2-alpha 1,9-lactone have shown it to have little vasoactivity. caymanchem.comlabscoop.com This strongly suggests that this compound would also exhibit minimal effects on vascular tone compared to its parent compound. The structural alteration imposed by the lactone ring likely impedes the necessary interaction with vascular FP receptors to elicit a significant vasoconstrictive response.

| Compound | Effect on Smooth Muscle Contractility | Effect on Vascular Tone |

|---|---|---|

| (15S)-15-Methyl-PGF2-alpha (Carboprost) | Potent stimulation (e.g., myometrium) | Vasoconstriction |

| Prostaglandin F2-alpha (PGF2α) | Stimulation | Vasoconstriction |

| Prostaglandin F2-alpha 1,9-lactone | Significantly reduced contractile activity (inferred) | Little vasoactivity |

| This compound | Likely significantly reduced contractile activity (inferred) | Likely little vasoactivity (inferred) |

Regulation of Endocrine Functions, e.g., Luteal Activity

(15S)-15-Methyl-PGF2-alpha is a potent luteolytic agent, meaning it induces the regression of the corpus luteum. caymanchem.com This action has significant implications for endocrine function, primarily through the regulation of progesterone (B1679170) production. The fundamental mechanism of PGF2α-induced luteolysis involves the interruption of gonadotropin support to the corpus luteum. nih.gov Research on PGF2α analogs demonstrates a rapid and transient block of the luteal adenylate cyclase system, which is crucial for hormone signaling. nih.govnih.gov This interference suggests that a key target of the prostaglandin's action is the stimulatory guanine (B1146940) nucleotide-binding protein (Gs protein), which is a common factor in the activation of adenylate cyclase by various hormones. nih.gov

The primary endocrine consequence of this luteolytic activity is a marked reduction in the secretion of progesterone. Studies in non-pregnant rhesus monkeys have shown that administration of (15S)-15-Methyl-PGF2-alpha induces luteolysis and significantly reduces serum progesterone concentrations. caymanchem.com

| Study Subject | Compound Administered | Observed Effect on Progesterone | Reference |

|---|---|---|---|

| Non-pregnant rhesus monkeys | (15S)-15-Methyl-PGF2-alpha | Induces luteolysis and reduces serum progesterone concentrations. | caymanchem.com |

Intracellular Signaling Pathways Downstream of Receptor Activation

The biological effects of (15S)-15-Methyl-PGF2-alpha are initiated by its binding to a specific cell surface receptor, which triggers a cascade of intracellular events.

As an analog of PGF2α, (15S)-15-Methyl-PGF2-alpha exerts its effects by binding to the Prostaglandin F receptor (FP receptor). wikipedia.orgpatsnap.com The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgnih.gov Upon binding of an agonist like (15S)-15-Methyl-PGF2-alpha, the receptor undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G-proteins. wikipedia.org

The FP receptor primarily couples to G-proteins of the Gq family. wikipedia.org Activation of the receptor promotes the dissociation of the Gq protein complex into its Gαq and Gβγ subunits, which then go on to modulate the activity of downstream effector proteins. wikipedia.org Recent cryo-electron microscopy studies of the FP receptor bound to carboprost (B24374) ((15S)-15-Methyl-PGF2-alpha) have provided structural insights into the mechanisms of ligand binding and G-protein coupling selectivity. nih.govresearchgate.net While the FP receptor can also interact with other G-proteins, such as Gα12/13, its primary signaling pathway is mediated through Gαq. nih.gov

The activation of the Gαq subunit by the FP receptor initiates a well-defined signaling cascade. wikipedia.org The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). patsnap.com PLC, in turn, cleaves a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. wikipedia.orgpatsnap.comunthsc.edu This mobilization of intracellular calcium is a central event in the signaling pathway and is responsible for many of the physiological responses associated with FP receptor activation. nih.govyoutube.com The elevated calcium levels can then activate various downstream cellular processes, often through calcium-binding proteins like calmodulin and subsequent activation of Ca2+/calmodulin-dependent kinases (CaMKs). ed.ac.uk

Synergistic and Antagonistic Interactions with Other Bioactive Molecules

The biological activity of (15S)-15-Methyl-PGF2-alpha can be modulated by the presence of other bioactive molecules, leading to synergistic or antagonistic effects.

Synergistic Interactions: A significant synergistic interaction occurs between (15S)-15-Methyl-PGF2-alpha and oxytocin (B344502). nih.gov Both are potent uterotonic agents, and their combined use results in an additive or synergistic effect on uterine contraction. nih.govnih.gov This enhanced effect is partly attributed to an increase in cytoplasmic calcium ion levels, which promotes the contractility of uterine muscle fibers. ijpsonline.com The combination has been shown to be more effective in controlling postpartum hemorrhage than oxytocin used alone. nih.govnih.gov

Additionally, while not strictly antagonistic, the concurrent use of (15S)-15-Methyl-PGF2-alpha with other oxytocic agents like dinoprostone (B10761402) is generally not recommended due to the potential for additive pharmacodynamic effects, which could lead to uterine hyperstimulation. drugs.com

Metabolic Stability and Enzymatic Transformations of 15s 15 Methyl Pgf2 Alpha 1,9 Lactone

Resistance to 15-Hydroxyl Prostaglandin (B15479496) Dehydrogenase (15-PGDH)

The primary route of metabolic inactivation for most naturally occurring prostaglandins (B1171923) is the oxidation of the C-15 hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyl prostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This conversion results in a dramatic loss of biological activity. nih.gov (15S)-15-Methyl-PGF2-alpha 1,9-lactone is specifically designed to resist this metabolic pathway.

Structural Basis for Metabolic Protection at C-15

The metabolic stability of this compound is primarily attributed to the presence of a methyl group at the C-15 position. This structural modification provides significant steric hindrance, effectively shielding the C-15 hydroxyl group from the active site of the 15-PGDH enzyme. nih.gov Molecular modeling and docking studies of the 15-PGDH active site have revealed that the natural prostaglandin substrate, such as PGE2, must orient its C-15 hydroxyl group in close proximity to key catalytic residues, including Ser138 and Tyr151, for oxidation to occur. mdpi.comresearchgate.netresearchgate.net

The introduction of a bulky methyl group at this critical position physically obstructs the proper binding and alignment of the prostaglandin analog within the enzyme's active site. This steric clash prevents the necessary interaction between the C-15 hydroxyl group and the catalytic residues of 15-PGDH, thereby inhibiting the oxidation reaction and preserving the biological activity of the compound.

Role of Esterases in Bioconversion of Esterified Precursors

While this compound is already in a lactone form (an internal ester), its synthetic precursors or alternative formulations may involve esterification of the carboxylic acid group. In such cases, esterases present in various tissues, including the eye, would play a crucial role in cleaving the ester bond to release the active form of the molecule. The rate and extent of this enzymatic hydrolysis can influence the onset and duration of the drug's therapeutic effect.

Other Potential Biotransformation Pathways of the Lactone Ring

Notably, 1,9-lactones have been found to be significantly more resistant to enzymatic hydrolysis compared to 1,11- and 1,15-lactones. This inherent stability of the 1,9-lactone ring suggests that it is less likely to undergo rapid enzymatic cleavage in vivo, contributing to a longer duration of action.

While enzymatic hydrolysis of the 1,9-lactone appears to be a minor metabolic pathway, the potential for non-enzymatic chemical hydrolysis, either acid- or base-catalyzed, exists. However, under physiological pH conditions, this process is expected to be slow. Other theoretical biotransformation pathways could involve enzymatic modifications to other parts of the molecule, although the resistance to 15-PGDH remains the most significant aspect of its metabolic stability.

Interactive Data Table: Relative Stability of Prostaglandin Lactones to Enzymatic Hydrolysis

| Lactone Type | Relative Ease of Enzymatic Hydrolysis | Implication for this compound |

| 1,15-Lactone | High | - |

| 1,11-Lactone | Moderate | - |

| 1,9-Lactone | Low | Suggests high stability of the lactone ring in vivo. |

Emerging Research Frontiers and Methodological Advances

Development of Novel Synthetic Routes for Complex Prostanoid Structures

The synthesis of complex prostanoid structures, such as (15S)-15-Methyl-pgf2-alpha 1,9-lactone, presents a significant challenge to organic chemists due to their dense stereochemical complexity. researchgate.net Historically, the landmark total syntheses of prostaglandins (B1171923) by E.J. Corey provided a foundational framework, often utilizing key intermediates like the "Corey lactone" to construct the intricate cyclopentane (B165970) core. rsc.orgyoutube.com This classical approach established a convergent strategy where the two side chains are attached to a pre-formed, stereochemically defined cyclopentane ring system. nih.gov

Other novel strategies include the use of organocatalysis. One notable example reports a concise, seven-step synthesis of Prostaglandin (B15479496) F2α that utilizes a proline-catalyzed aldol (B89426) cascade reaction. nih.gov This key step efficiently constructs a bicyclic enal intermediate with an exceptional enantiomeric excess of 98%, providing a highly functionalized core ready for further elaboration. nih.gov Additionally, gold-catalyzed stereoselective rearrangements, such as the Meyer–Schuster rearrangement, have been employed to introduce the trans-alkene in the lower side chain with high stereospecificity. rsc.org

The synthesis of prostaglandin lactones, including 1,9-lactones, often involves intramolecular cyclization of the corresponding hydroxy acid. The Corey-Nicolaou macrolactonization procedure, which utilizes triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide, is a classic method for achieving this transformation. mdpi.com This "double activation" process facilitates the cyclization to form the lactone ring. mdpi.com These evolving synthetic strategies not only make existing prostaglandin-based compounds more accessible but also facilitate the exploration of novel analogues with unique structural modifications. nih.gov

| Synthetic Strategy | Key Reaction/Concept | Advantage |

| Corey Synthesis | Use of Corey Lactone intermediate | Foundational, convergent approach |

| Catalyst-Controlled Synthesis | Rh-catalyzed Suzuki–Miyaura coupling | Sets 3 contiguous stereocenters in one step with high stereocontrol nih.gov |

| Organocatalysis | Proline-catalyzed aldol cascade | Concise route to key bicyclic intermediate with high enantiomeric excess nih.gov |

| Gold Catalysis | Meyer–Schuster rearrangement | Stereospecific introduction of trans-alkene in the side chain rsc.org |

| Lactonization | Corey-Nicolaou procedure | Efficient intramolecular cyclization to form 1,9- and 1,15-lactones mdpi.com |

Advanced Computational Modeling for Ligand-Receptor Interactions and Drug Design

The biological actions of prostanoids are mediated by their interaction with specific G-protein-coupled receptors (GPCRs), which are integral membrane proteins that regulate various signal transduction pathways. acs.orgdocumentsdelivered.com Understanding the precise way in which a ligand like this compound binds to its target receptor is crucial for drug design and development. Advanced computational modeling has emerged as a powerful tool to investigate these molecular recognition events in atomic detail. researchgate.net

Molecular dynamics (MD) simulations, performed over long timescales, allow researchers to model the dynamic behavior of the ligand-receptor complex. acs.orgdocumentsdelivered.com These simulations can reveal the conformational changes that a receptor undergoes upon ligand binding, which is the first step in activating intracellular signaling. researchgate.net By analyzing these simulations, scientists can identify key amino acid residues within the receptor's binding pocket that form critical interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. acs.orgnih.gov For example, studies on the Prostaglandin E2 receptor have identified a conserved motif involving specific tyrosine, threonine, and arginine residues that is crucial for recognizing the carboxyl end of the prostanoid's α-chain. nih.gov

To further dissect the complex signaling process, advanced analytical methods are applied to the MD simulation data. Techniques such as transfer entropy and betweenness centrality can measure the physical transfer of information among residues within the receptor. acs.orgdocumentsdelivered.com This allows for the mapping of allosteric communication pathways, showing how the binding event in one part of the receptor triggers functional changes in distant parts, ultimately leading to G-protein coupling and signal transduction. acs.org These computational insights provide a deeper understanding of receptor activation at the molecular level and can guide the rational design of new, more potent, and selective prostanoid analogues by predicting how structural modifications to the ligand will affect its binding affinity and functional activity. acs.orgdocumentsdelivered.com

| Computational Technique | Application in Prostanoid Research | Key Insights Gained |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic interaction between a prostanoid ligand and its GPCR. acs.org | Reveals conformational changes in the receptor upon binding; identifies key ligand-residue contacts. researchgate.netnih.gov |

| Docking Studies | Predicting the preferred binding pose of a ligand within the receptor's active site. researchgate.net | Elucidates how different structural features of the ligand fit into the binding pocket. |

| Transfer Entropy Analysis | Measuring the flow of information between amino acid residues during MD simulations. acs.orgdocumentsdelivered.com | Maps the allosteric communication pathways that lead to receptor activation. acs.org |

| Betweenness Centrality | Identifying critical residues that act as hubs in the receptor's internal communication network. documentsdelivered.com | Highlights residues that are crucial for propagating the activation signal. acs.org |

Discovery and Characterization of Prostaglandin Lactones from Natural Sources

While prostaglandins themselves are widespread in the animal kingdom, from mammals to marine invertebrates, the natural occurrence of prostaglandin lactones is significantly rarer. nih.govresearchgate.net The initial discovery of prostaglandins in a marine organism occurred in 1969, when 15-epi-prostaglandin A2 was isolated from the gorgonian coral Plexaura homomalla. nih.gov Since then, prostaglandins have been identified in various marine life, including macroalgae of the genera Gracilaria and Laminaria, and more recently in marine microalgae. nih.govnih.gov

The discovery of naturally occurring prostaglandin lactones, however, came later and is primarily associated with marine molluscs. mdpi.comnih.gov Specifically, a complex mixture of 1,15-lactones of the PGE and PGF series were identified in the nudibranch mollusc Tethys fimbria. mdpi.comnih.gov These findings were significant as they represented the first time such macrolide structures of prostaglandins were isolated from a natural source, nearly 14 years after the first chemical synthesis of prostaglandin lactones was achieved by Corey and Nicolaou. nih.gov

It is important to note that, to date, only 1,15-lactones have been characterized from natural sources like Tethys fimbria. nih.gov Prostaglandin 1,9-lactones and 1,11-lactones have not been observed in nature. mdpi.comnih.gov The subject compound, this compound, is therefore a synthetic analogue. The discovery of natural 1,15-lactones spurred further research into the synthesis and biological roles of these and other related lactone structures, highlighting how natural product discovery can drive innovation in synthetic chemistry. mdpi.com

| Natural Source | Compound Class | Specific Compounds Found |

| Gorgonian Coral (Plexaura homomalla) | Prostaglandins | 15-epi-prostaglandin A2 and its acetate (B1210297) methyl ester nih.gov |

| Marine Mollusc (Tethys fimbria) | Prostaglandin 1,15-Lactones | PGE2-1,15-lactone, PGE3-1,15-lactone, PGF2α/PGF3α 1,15-lactone esters mdpi.comnih.gov |

| Red Macroalgae (Gracilaria) | Prostaglandins | Various prostaglandins nih.gov |

| Brown Macroalgae (Laminaria) | Prostaglandins | Various prostaglandins nih.gov |

| Marine Diatoms (Microalgae) | Prostaglandins | Evidence of prostaglandin biosynthesis pathway nih.gov |

Innovations in Stereochemical Control for Prostanoid Analogue Synthesis

The biological activity of prostanoids is exquisitely dependent on their stereochemistry. The prostaglandin F2α structure, for example, contains four contiguous stereocenters on its cyclopentane core and an additional stereogenic center on its lower side chain. nih.gov Achieving precise control over the three-dimensional arrangement of these centers is a central theme in prostanoid synthesis. nih.gov

Early and foundational work by chemists like E.J. Corey established methods for stereo-controlled synthesis, often relying on substrate control and the use of chiral auxiliaries to guide the formation of the desired stereoisomer. nih.govacs.org The inherent rigidity of bicyclic intermediates, such as those used in the Corey synthesis, was instrumental in translating the stereochemistry of the starting material to the final product. nih.gov

Modern advancements have introduced more sophisticated and efficient strategies for stereocontrol. rsc.org One of the most significant innovations is the shift towards catalyst-controlled asymmetric reactions, where a small amount of a chiral catalyst directs the reaction to produce one enantiomer in high excess. researchgate.netrsc.org This approach is often more atom-economical and scalable than methods requiring stoichiometric chiral auxiliaries.

Key innovations in stereochemical control include:

Asymmetric Catalysis: The use of chiral metal complexes (e.g., rhodium) or organocatalysts to induce enantioselectivity. A prime example is the use of a chiral ligand in a Rh-catalyzed Suzuki–Miyaura reaction to control the absolute stereochemistry of the cyclopentane core. nih.gov

Organocatalytic Cascade Reactions: As demonstrated in a highly efficient synthesis of PGF2α, the amino acid proline can catalyze an aldol cascade reaction to form a key bicyclic intermediate with near-perfect enantiocontrol (98% ee). nih.gov This reaction builds molecular complexity and sets stereocenters in a single, efficient step.

Asymmetric Synthesis via Axially Dissymmetric Molecules: This approach utilizes molecules with chiral axes to transfer stereochemical information, enabling the highly efficient synthesis of prostaglandin intermediates with the correct (15S) configuration. acs.org

These innovations in stereochemical control are critical for producing enantiomerically pure prostanoid analogues like this compound, ensuring that the final compound has the precise three-dimensional structure required for its intended biological interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (15S)-15-Methyl-PGF2α 1,9-lactone, and what key intermediates ensure stereochemical control?

- Methodological Answer : The synthesis of prostaglandin lactones often employs Corey’s lactonization strategy, utilizing δ-lactone intermediates to construct the cyclopentane core with precise stereochemistry . For (15S)-15-Methyl-PGF2α 1,9-lactone, methyl substitution at C15 is introduced via enantioselective alkylation or enzymatic resolution to preserve the S-configuration. Critical intermediates include γ-lactones for side-chain coupling and protected diols for regioselective esterification. Researchers should validate intermediates using chiral HPLC or optical rotation analysis to confirm stereochemical fidelity .

Q. How can researchers confirm the structural integrity of (15S)-15-Methyl-PGF2α 1,9-lactone using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR : H and C NMR identify lactone ring formation (C=O at ~170 ppm) and methyl group integration (δ 0.8–1.2 ppm for C15-CH). NOESY correlations verify stereochemistry at C15 and lactone ring geometry .

- MS : High-resolution ESI-MS confirms molecular mass (e.g., [M+Na] adducts), while MS/MS fragmentation patterns validate lactone ring stability under collision-induced dissociation .

- X-ray crystallography (if crystalline): Resolves absolute configuration and ring conformation .

Q. What experimental approaches assess the stability of (15S)-15-Methyl-PGF2α 1,9-lactone under physiological conditions?

- Methodological Answer :

- Hydrolysis resistance : Incubate the lactone in human plasma (37°C, pH 7.4) for 24 hours. Monitor lactone integrity via LC-MS/MS, comparing peak areas of intact compound vs. hydrolyzed PGF2α. Include esterase inhibitors (e.g., PMSF) as negative controls to confirm enzyme-specific degradation .

- Thermal stability : Use accelerated stability testing (40°C/75% RH) with HPLC-UV quantification to determine degradation kinetics. Calculate t (time to 10% degradation) to predict shelf-life .

Advanced Research Questions

Q. How does the C15 methyl group influence enzymatic hydrolysis resistance compared to non-methylated analogs?

- Methodological Answer : The 15S-methyl group sterically hinders esterase active-site binding, reducing hydrolysis rates. To quantify this:

- Kinetic assays : Compare k/K values of plasma esterases for methylated vs. non-methylated lactones using fluorogenic substrates or LC-MS-based hydrolysis monitoring .

- Molecular docking : Model the lactone-enzyme interaction to identify steric clashes caused by the methyl group. Use software like AutoDock Vina with crystal structures of human carboxylesterases .

Q. How can researchers reconcile contradictions in reported biological activities (e.g., vasoactivity discrepancies)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., plasma protein binding, cell line variability). To address this:

- Standardize assays : Use primary human vascular smooth muscle cells (VSMCs) under serum-free conditions to minimize confounding factors .

- Dose-response profiling : Compare EC values across studies, accounting for differences in lactone purity (validate via HPLC) and solvent effects (e.g., DMSO vs. ethanol) .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends obscured by experimental variability .

Q. What in vivo models are suitable for studying the pharmacokinetics of (15S)-15-Methyl-PGF2α 1,9-lactone, given its esterase resistance?

- Methodological Answer :

- Rodent models : Use Sprague-Dawley rats with jugular vein cannulation for serial blood sampling. Measure plasma lactone levels via LC-MS/MS at intervals (0–48 hours) to calculate AUC and t. Compare with PGF2α controls to quantify esterase resistance .

- Tissue distribution studies : Administer C-labeled lactone and quantify radioactivity in target tissues (e.g., uterus, liver) using scintillation counting. Correlate with autoradiography for spatial resolution .

- Bile-duct cannulated models : Assess enterohepatic recirculation by analyzing biliary excretion of lactone metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.